molecular formula C22H32O4 B598159 EudesM-4(15)-ene-3α,11-diol CAS No. 113773-90-3

EudesM-4(15)-ene-3α,11-diol

Cat. No. B598159
CAS RN: 113773-90-3
M. Wt: 360.494
InChI Key: ORTXDSRJUDCFHC-GEEQCMDESA-N
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Description

EudesM-4(15)-ene-3α,11-diol (EudesM-4) is a naturally occurring diol compound found in the essential oils of a variety of plants. It is a biologically active compound with potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Chemical Derivatives and Sources

Research on EudesM-4(15)-ene-3α,11-diol has led to the isolation and characterization of various eudesmane-type sesquiterpene derivatives from natural sources. For instance, a study on Saussurea conica identified several eudesmane-type sesquiterpene derivatives, including (3β)-eudesm-4(14)-ene-3,11-diol, highlighting the plant's potential for yielding bioactive compounds with structural diversity (Fan et al., 2004). Similarly, Ambrosia arborescens was found to contain eudesm-11(13)-en-4β,9β-diol among other sesquiterpenes, which were evaluated for their antiproliferative activity, indicating the therapeutic potential of these compounds (De Leo et al., 2010).

Biological Activities

The exploration of eudesmane-type compounds extends to their biological activities. For example, compounds isolated from Caragana intermedia showed glucose consumption activity, suggesting their potential in metabolic disease management (Sun et al., 2004). Another study on Litsea verticillata revealed that certain sesquiterpenes, including 5-epi-eudesm-4(15)-ene-1β,6β-diol, exhibit anti-HIV activity, further demonstrating the diverse pharmacological properties of eudesmane derivatives (Zhang et al., 2003).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for EudesM-4(15)-ene-3α,11-diol involves a series of reactions starting from a readily available starting material.", "Starting Materials": [ "EudesM-4(15)-ene", "Sodium borohydride", "Hydrogen peroxide", "Sodium hydroxide", "Acetic acid", "Methanol", "Chloroform", "Water" ], "Reaction": [ "EudesM-4(15)-ene is reacted with sodium borohydride in methanol to yield EudesM-4(15)-ene-3α,11-diol", "EudesM-4(15)-ene-3α,11-diol is oxidized with hydrogen peroxide in the presence of sodium hydroxide to yield a diol intermediate", "The diol intermediate is then treated with acetic acid to yield the desired compound, EudesM-4(15)-ene-3α,11-diol", "The final product is purified using a combination of chloroform and water" ] }

CAS RN

113773-90-3

Product Name

EudesM-4(15)-ene-3α,11-diol

Molecular Formula

C22H32O4

Molecular Weight

360.494

IUPAC Name

(8R,9S,13S,14R)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene

InChI

InChI=1S/C22H32O4/c1-22-11-10-18-17-7-5-16(25-13-23-2)12-15(17)4-6-19(18)20(22)8-9-21(22)26-14-24-3/h5,7,12,18-21H,4,6,8-11,13-14H2,1-3H3/t18-,19-,20-,21?,22+/m1/s1

InChI Key

ORTXDSRJUDCFHC-GEEQCMDESA-N

SMILES

CC12CCC3C(C1CCC2OCOC)CCC4=C3C=CC(=C4)OCOC

Appearance

Powder

Origin of Product

United States

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